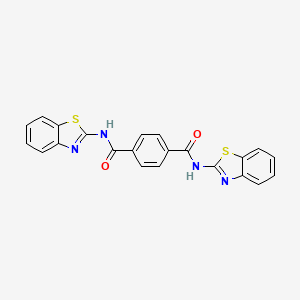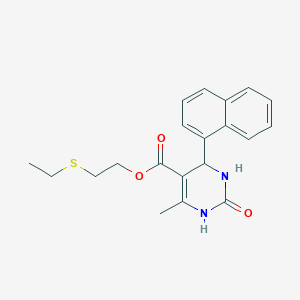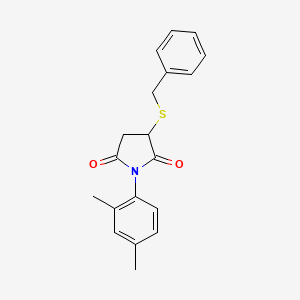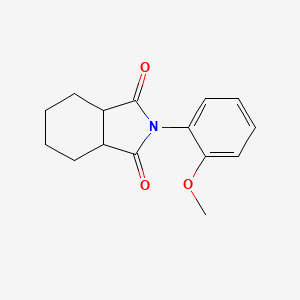![molecular formula C25H17N3O2 B5092623 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide](/img/structure/B5092623.png)
3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide, also known as IQ-1S, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a significant impact on the immune system, and its unique structure makes it an attractive target for further investigation.
作用機序
The mechanism of action of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide involves the inhibition of T-bet, which is a key transcription factor involved in the differentiation of Th1 cells. This inhibition leads to a decrease in the production of IFN-γ, which is a cytokine that plays a critical role in the immune response. In addition, this compound has been shown to inhibit the activity of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of immune responses and the metabolism of xenobiotics.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a significant impact on the immune system, leading to a decrease in the production of IFN-γ and other cytokines. In addition, this compound has been shown to have anti-inflammatory effects and can inhibit the proliferation of cancer cells. Furthermore, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide is its specificity for T-bet and AhR, which makes it a valuable tool for studying the immune system and other biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide. One area of interest is the development of more potent and selective inhibitors of T-bet and AhR, which could lead to the development of new therapies for autoimmune diseases, cancer, and other conditions. Another area of interest is the investigation of the effects of this compound on other immune cells, such as regulatory T cells and natural killer cells. Finally, further studies are needed to determine the long-term effects of this compound on the immune system and other biological processes.
合成法
The synthesis of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to form the desired product. The final step involves the reaction of the product with quinoxaline-2-carboxylic acid to form this compound.
科学的研究の応用
3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, immunology, and neurology. Studies have shown that this compound can inhibit the activity of the transcription factor T-bet, which is involved in the differentiation of T helper 1 (Th1) cells. This inhibition can lead to a decrease in the production of interferon-gamma (IFN-γ), a cytokine that plays a critical role in the immune response.
特性
IUPAC Name |
3-hydroxy-N-(3-quinoxalin-2-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-24-14-17-7-2-1-6-16(17)13-20(24)25(30)27-19-9-5-8-18(12-19)23-15-26-21-10-3-4-11-22(21)28-23/h1-15,29H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATKFYZKOGOQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)


![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)




![N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)

![4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid](/img/structure/B5092625.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5092635.png)
